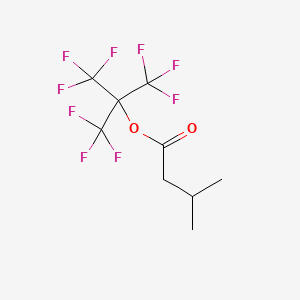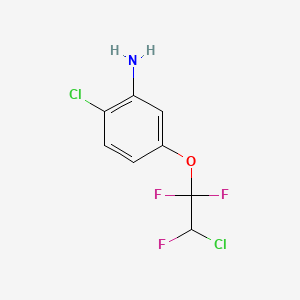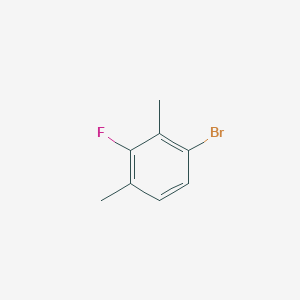
(4-(Azetidin-1-ylmethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(Azetidin-1-ylmethyl)phenyl)boronic acid” is a boronic acid compound with a molecular formula of C10H14BNO2 and a molecular weight of 191.03 . It contains an azetidine ring, which is a four-membered heterocyclic compound with three carbon atoms and one nitrogen atom . The boronic acid part of the molecule is related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group .
Synthesis Analysis
The synthesis of azetidines, such as the one present in the compound, can be achieved through various methods. One common method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Boronic acids, on the other hand, can be synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis
The molecular structure of “(4-(Azetidin-1-ylmethyl)phenyl)boronic acid” comprises an azetidine ring attached to a phenyl group through a methylene bridge, and a boronic acid group attached to the phenyl ring . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “(4-(Azetidin-1-ylmethyl)phenyl)boronic acid”, are known for their unique reactivity. They can form stable complexes with diols and amines, making them useful in various chemical reactions . Azetidines, due to their ring strain, exhibit unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including “4-[(1-Azetidinyl)methyl]phenylboronic Acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules, enhancing our ability to detect and study these molecules.
Protein Manipulation and Modification
Boronic acids, including “4-[(1-Azetidinyl)methyl]phenylboronic Acid”, have shown potential in the manipulation and modification of proteins . This can involve altering the structure or function of proteins for various research purposes.
Separation Technologies
Boronic acids have been used in separation technologies . Their unique properties allow them to bind to certain molecules, enabling the separation of these molecules from a mixture.
Development of Therapeutics
Boronic acids are also being explored in the development of therapeutics . Their ability to interact with various biological molecules makes them promising candidates for the development of new drugs.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes, where maintaining a steady level of insulin is crucial.
Direcciones Futuras
The use of boronic acids and azetidines in organic synthesis and medicinal chemistry is a growing field. Recent advances have been made in the synthesis, reactivity, and application of these compounds . Future research may focus on developing new synthetic methods and exploring novel applications of these compounds in various fields.
Propiedades
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5,13-14H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWTSCEOVQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Azetidinyl)methyl]phenylboronic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



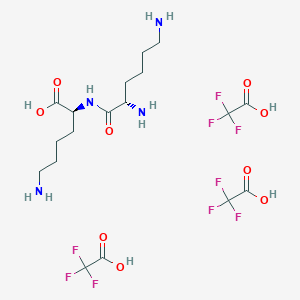


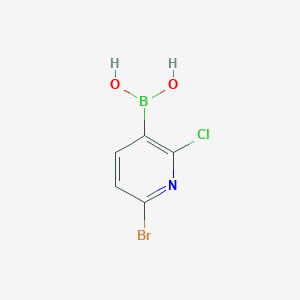
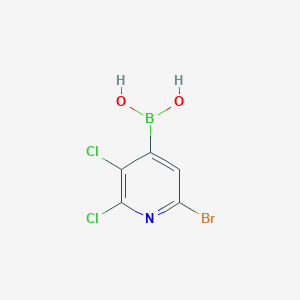
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)
